molecular formula C11H13NO3 B14496671 4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid CAS No. 63399-98-4

4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid

Katalognummer: B14496671
CAS-Nummer: 63399-98-4
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: ZNJRNOWSYOVYEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexadienone ring and an amino butanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid typically involves the reaction of a cyclohexadienone derivative with an amino acid. One common method involves the use of 4-aminobenzoic acid and a cyclohexadienone derivative under acidic conditions . The reaction is usually carried out in a three-necked flask with controlled temperature and stirring to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, cyclohexanol derivatives, and various substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid is unique due to its combination of a cyclohexadienone ring with an amino butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

63399-98-4

Molekularformel

C11H13NO3

Molekulargewicht

207.23 g/mol

IUPAC-Name

4-[(2-hydroxyphenyl)methylideneamino]butanoic acid

InChI

InChI=1S/C11H13NO3/c13-10-5-2-1-4-9(10)8-12-7-3-6-11(14)15/h1-2,4-5,8,13H,3,6-7H2,(H,14,15)

InChI-Schlüssel

ZNJRNOWSYOVYEB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C=NCCCC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.